molecular formula C12H16BrNO2 B2504431 4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol CAS No. 1859534-41-0

4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol

Cat. No. B2504431
CAS RN: 1859534-41-0
M. Wt: 286.169
InChI Key: LJMSVTFFABPXGL-UHFFFAOYSA-N
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Description

4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol, also known as Br-MDMA, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of MDMA (3,4-Methylenedioxymethamphetamine), which is a popular recreational drug. Br-MDMA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Scientific Research Applications

Antibacterial Agents

The piperazine moiety in this compound has been associated with antibacterial activity. Researchers have explored derivatives of 1,2,4-triazole with piperazine, some of which exhibit promising antibacterial effects . Investigating its potential as an antibacterial agent could lead to novel treatments.

Neurodegenerative Diseases

The piperazine ring is a component in treatments for neurodegenerative conditions like Parkinson’s and Alzheimer’s disease . Researchers might explore whether this compound exhibits neuroprotective effects or modulates relevant pathways.

Psychoactive Substances

Although not recommended for recreational use, some piperazine derivatives are used illicitly as psychoactive substances . Understanding the effects of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol on neural receptors could provide insights into its psychoactivity.

properties

IUPAC Name

4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMSVTFFABPXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol

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